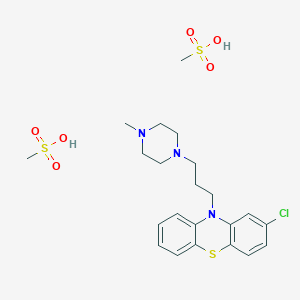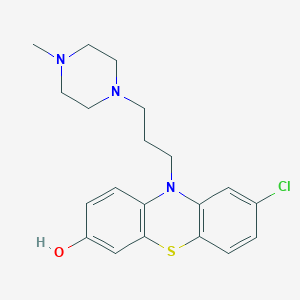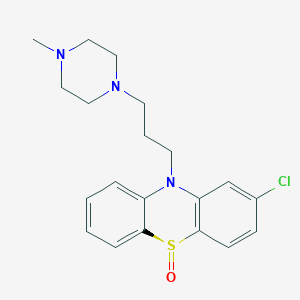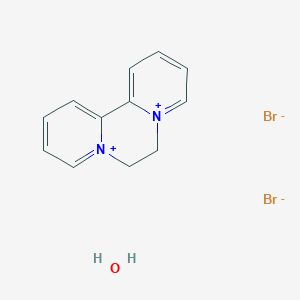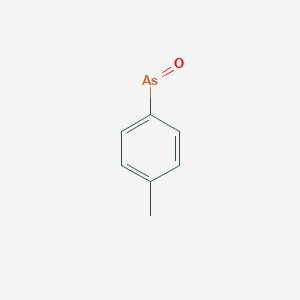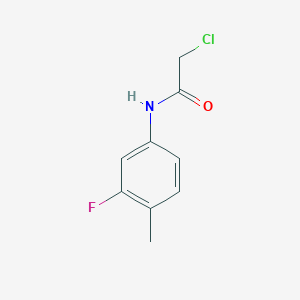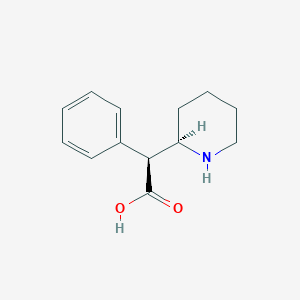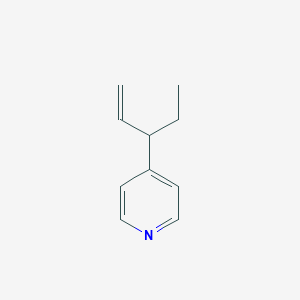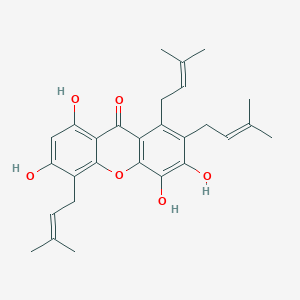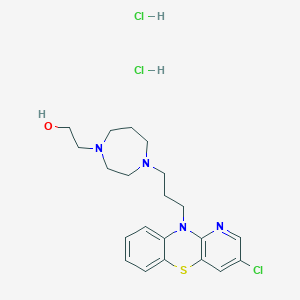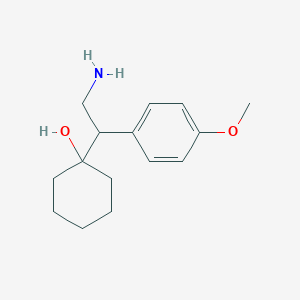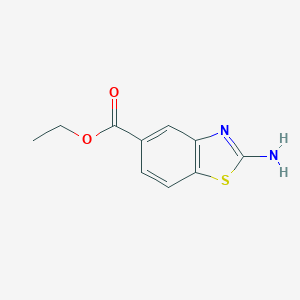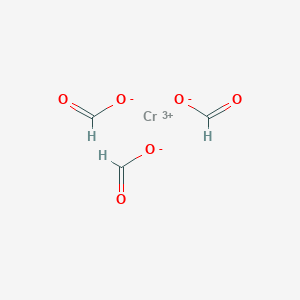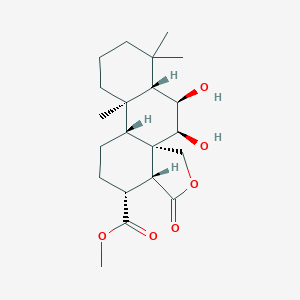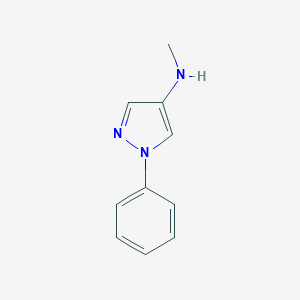
Pyrazole, 4-(methylamino)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 4-(methylamino)-1-phenyl-, commonly known as MAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
作用機序
The mechanism of action of MAP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological and biochemical effects.
生化学的および生理学的効果
MAP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make MAP a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
実験室実験の利点と制限
One advantage of using MAP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are many potential future directions for research on MAP. One area of interest is in the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MAP and its potential effects on the body. Other potential applications for MAP include its use in the development of new drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, MAP is a promising compound for scientific research due to its potential therapeutic uses and its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs for the treatment of cancer and other diseases.
合成法
MAP can be synthesized through a variety of methods, including the reaction of 4-phenylpyrazole with formaldehyde and methylamine. Another method involves the reaction of 4-phenyl-1,2,3-triazole with methylamine and formaldehyde. Both of these methods have been used to produce high yields of MAP in laboratory settings.
科学的研究の応用
MAP has shown potential in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that MAP has anti-cancer properties and can inhibit the growth of cancer cells.
特性
CAS番号 |
19730-17-7 |
|---|---|
製品名 |
Pyrazole, 4-(methylamino)-1-phenyl- |
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |
InChIキー |
AJBBVANCWVOOQZ-UHFFFAOYSA-N |
SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
正規SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
その他のCAS番号 |
19730-17-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



